molecular formula C17H13ClN2O2 B14987632 N-(3-chlorophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-(3-chlorophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B14987632
M. Wt: 312.7 g/mol
InChI Key: WLJHGUDNFWHVAR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-methylphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired oxazole compound. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-chlorophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-N’-(4-methylphenyl)urea: Shares structural similarities but differs in the presence of a urea group instead of an oxazole ring.

    4-(methylthio)phenyl N-(3-chlorophenyl)carbamate: Contains a carbamate group and a methylthio substituent, offering different chemical properties and applications.

Uniqueness

N-(3-chlorophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its oxazole ring, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H13ClN2O2/c1-11-5-7-12(8-6-11)16-10-15(20-22-16)17(21)19-14-4-2-3-13(18)9-14/h2-10H,1H3,(H,19,21)

InChI Key

WLJHGUDNFWHVAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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